molecular formula C7H12N4 B1628535 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine CAS No. 923131-85-5

2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine

Cat. No. B1628535
CAS RN: 923131-85-5
M. Wt: 152.2 g/mol
InChI Key: GESFEOZCDXMGFO-UHFFFAOYSA-N
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Description

The compound “2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine” is a chemical compound with the molecular formula C6H10N4 . It is also known by other names such as “6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanamine” and "3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolo[2,1-c][1,2,4]triazole ring system with an ethanamine substituent . The InChI string representation of the molecule is “InChI=1S/C6H10N4/c7-4-6-9-8-5-2-1-3-10(5)6/h1-4,7H2” and the canonical SMILES representation is "C1CC2=NN=C(N2C1)CN" .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 138.17 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass and the monoisotopic mass of the compound are 138.090546336 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • A study by Bernauer et al. (1993) discussed the synthesis of optically active triamines derived from 2,6-bis(aminomethyl)pyridine, which are related to the compound . These triamines were used to study equilibrium behavior in solution and complex formation with CuII, which could have implications for the understanding of coordination chemistry relevant to similar compounds (Bernauer, Chuard, & Stoeckli-Evans, 1993).

DNA Binding and Cytotoxicity Studies

  • Kumar et al. (2012) conducted research on Cu(II) complexes of tridentate ligands closely related to the compound . This study investigated DNA binding, nuclease activity, and cytotoxicity, providing a basis for understanding the interactions of similar compounds with biological molecules (Kumar, Gorai, Santra, Mondal, & Manna, 2012).

Development of Original Electrodes

  • Zamani et al. (2007) developed an electrode employing a similar ionophore, demonstrating its utility in a wide concentration range and excellent selectivity over a variety of metal ions. This research could provide insights into the potential applications of related compounds in sensor technology (Zamani, Rajabzadeh, & Ganjali, 2007).

Synthetic Applications in Heterocyclic Chemistry

  • Menges et al. (2013) reported on the synthesis of pyrrolotriazepine derivatives through a series of reactions starting from pyrrole, which could provide a framework for the synthesis and potential applications of related compounds (Menges, Sari, Abdullayev, Erdem, & Balcı, 2013).

properties

IUPAC Name

2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-4-3-7-10-9-6-2-1-5-11(6)7/h1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESFEOZCDXMGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585424
Record name 2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923131-85-5
Record name 2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine
Reactant of Route 2
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine
Reactant of Route 3
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine
Reactant of Route 4
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine
Reactant of Route 5
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine
Reactant of Route 6
Reactant of Route 6
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine

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